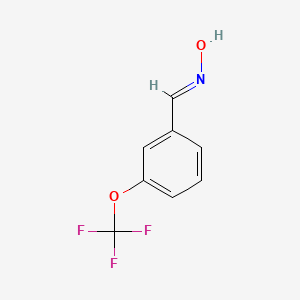

3-(Trifluoromethoxy)benzaldehyde oxime

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (NE)-N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine, which precisely describes the stereochemical configuration and substitution pattern. This designation indicates the E-configuration about the carbon-nitrogen double bond of the oxime functional group, where the hydroxyl group and the aromatic ring are positioned on opposite sides of the double bond. The compound can be alternatively named as 3-(trifluoromethoxy)benzaldehyde oxime, reflecting its derivation from the corresponding benzaldehyde precursor through condensation with hydroxylamine.

The structural identifiers for this compound include several standardized representations that facilitate unambiguous identification across chemical databases. The Standard International Chemical Identifier for this compound is InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5+, while the corresponding International Chemical Identifier Key is WTEIBXWRMZEGIK-LFYBBSHMSA-N. The Simplified Molecular Input Line Entry System notation can be expressed as C1=CC(=CC(=C1)OC(F)(F)F)/C=N/O, which captures the specific geometric configuration of the oxime group.

Isomeric considerations for this compound primarily involve the geometric isomerism around the carbon-nitrogen double bond characteristic of oxime functional groups. The compound exists predominantly in the E-configuration, as indicated by the systematic nomenclature and structural data. This geometric preference is influenced by the steric interactions between the hydroxyl group of the oxime and the aromatic substituents, as well as the electronic effects of the trifluoromethoxy group. The meta-substitution pattern of the trifluoromethoxy group creates an asymmetric electronic environment that may influence the relative stability of different conformational isomers.

Molecular Geometry Analysis via X-ray Crystallography

Crystallographic analysis of related benzaldehyde oxime derivatives provides valuable insights into the molecular geometry and packing arrangements of these compounds. Studies of structurally similar compounds, such as methoxy-benzaldehyde oxime derivatives, reveal important geometric parameters that can be extrapolated to understand the structure of this compound. These investigations demonstrate that the oxime functional group typically adopts a planar configuration with the aromatic ring, facilitating conjugation between the π-systems.

The crystal structures of related compounds show that the arrangement of substituents significantly influences the molecular conformation and intermolecular interactions. In the case of methoxy-substituted benzaldehyde oximes, the arrangements of the methoxy group and the hydrogen atom of the oxime unit can be either s-cis or s-trans, depending on the substitution pattern and crystal packing forces. For the trifluoromethoxy derivative, similar conformational considerations apply, though the increased steric bulk and electron-withdrawing nature of the trifluoromethoxy group may lead to distinct geometric preferences.

Crystallographic data for 4-(trifluoromethyl)benzaldehyde oxime, a structurally related compound, provides additional geometric reference points. The Crystal Structure Database number 613609 has been assigned to related trifluoromethyl-substituted benzaldehyde oximes, indicating the availability of detailed structural parameters for this class of compounds. These studies typically reveal bond lengths, bond angles, and torsional angles that characterize the molecular geometry and provide benchmarks for computational modeling efforts.

The intermolecular interactions observed in crystal structures of benzaldehyde oxime derivatives include hydrogen bonding patterns involving the oxime hydroxyl group. Primary intermolecular O-H(oxime)⋯O(hydroxy) hydrogen bonds generate various structural motifs, including chain and dimer arrangements that influence the overall crystal packing. The presence of the trifluoromethoxy group introduces additional considerations related to fluorine-based interactions and the overall polarity of the molecular framework.

Computational Modeling of Electronic Structure

Computational approaches to understanding the electronic structure of this compound involve density functional theory calculations and related quantum mechanical methods. These computational studies provide insights into molecular orbital distributions, electronic transitions, and reactivity patterns that complement experimental observations. The presence of both electron-withdrawing fluorine atoms and the electron-donating oxygen atom in the trifluoromethoxy group creates a complex electronic environment that requires sophisticated computational treatment.

Molecular orbital calculations reveal the influence of the trifluoromethoxy substituent on the π-electron system of the benzene ring and the oxime functional group. The trifluoromethoxy group acts as a strong electron-withdrawing substituent through inductive effects, while simultaneously providing some electron density through resonance involving the oxygen lone pairs. This dual electronic character influences the overall charge distribution and reactivity of the molecule, particularly affecting the nucleophilicity of the oxime nitrogen and the electrophilicity of the aromatic carbon atoms.

Computational studies of related oxime compounds demonstrate the importance of conformational analysis in understanding their electronic properties. The relative energies of different conformational isomers and the barriers to rotation around key bonds provide important information about the molecular flexibility and preferred geometric arrangements. For this compound, such calculations would reveal the energetic preferences for different orientations of the trifluoromethoxy group relative to the benzene ring and the oxime functionality.

The electronic structure calculations also provide valuable information about spectroscopic properties, including nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and ultraviolet-visible absorption characteristics. These computational predictions serve as important guides for experimental spectroscopic studies and help in the assignment of observed spectral features. The unique electronic signature of the trifluoromethoxy group, combined with the oxime functional group, creates distinctive spectroscopic patterns that can be accurately predicted through high-level quantum mechanical calculations.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₂ | Experimental |

| Molecular Weight | 205.13 g/mol | Calculated |

| International Union of Pure and Applied Chemistry Name | (NE)-N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | Systematic |

| International Chemical Identifier Key | WTEIBXWRMZEGIK-LFYBBSHMSA-N | Computed |

| Preferred Isomer | E-configuration | Structural Analysis |

Propiedades

IUPAC Name |

(NE)-N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEIBXWRMZEGIK-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme:

$$

\text{3-(Trifluoromethoxy)benzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{this compound}

$$

Typical Procedure:

- Reagents: 3-(Trifluoromethoxy)benzaldehyde, hydroxylamine hydrochloride, sodium acetate or sodium carbonate as base.

- Solvent: Ethanol or aqueous ethanol mixture.

- Conditions: Stirring at room temperature or mild heating (50–90°C).

- Reaction Time: Several hours to overnight, depending on conditions.

- Workup: Extraction with organic solvents (ethyl acetate), drying over anhydrous sodium sulfate, filtration, and solvent removal.

- Purification: Recrystallization or chromatography.

Data Summary from Literature:

| Parameter | Typical Values |

|---|---|

| Aldehyde amount | 50 mmol (for scale reference) |

| Hydroxylamine hydrochloride | 1.5 equiv (e.g., 74 mmol) |

| Base (e.g., sodium acetate) | 2.5 equiv (e.g., 125 mmol) |

| Solvent | Ethanol (10 mL per 50 mmol aldehyde) |

| Temperature | Room temperature to 90°C |

| Reaction time | 3–12 hours |

| Yield | 90–93% (isolated yield) |

| Product state | White solid |

This method is supported by detailed NMR characterization data, confirming the formation of the oxime with high purity and yield.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the oximation reaction, significantly reducing reaction time while maintaining high conversion and yield.

Procedure Highlights:

- Reagents: 3-(Trifluoromethoxy)benzaldehyde, hydroxylamine hydrochloride, anhydrous sodium carbonate.

- Solvent: Ethanol.

- Microwave Conditions: 90°C, 300 W power.

- Reaction Time: 3–15 minutes (commonly 5 minutes).

- Conversion: Approximately 90% conversion confirmed by gas chromatography.

- Workup: Solvent removal by rotary evaporation, extraction with ethyl acetate/water, drying over anhydrous sodium sulfate, filtration, and solvent removal.

- Yield: High isolated yield close to or exceeding 90%.

Advantages:

- Drastically reduced reaction time compared to classical heating.

- High conversion and yield with minimal side reactions.

- Mild conditions suitable for sensitive functional groups.

This method has been demonstrated for benzaldehyde oximes and is directly applicable to this compound synthesis.

Multi-Step Synthesis via Grignard and Ketene Intermediates (Advanced Route)

A more complex synthetic route involves the preparation of 3-(trifluoromethyl)acetophenone oxime through Grignard reagents and ketene intermediates, which can be adapted for trifluoromethoxy derivatives. This approach is less common for simple oximes but relevant for high-purity or specialized derivatives.

Process Overview:

- Step 1: Halogenation of benzotrifluoride to form halo benzotrifluoride isomers (meta, para, ortho).

- Step 2: Formation of Grignard reagent by reaction of halo benzotrifluoride with magnesium metal in an organic solvent with a catalyst (iodine or ethylene dibromide).

- Step 3: Reaction of the Grignard reagent with ketene in hydrocarbon solvent (toluene, xylene) in the presence of transition metal ligand-acid complex to yield trifluoromethyl acetophenone isomers.

- Step 4: Oximation of the acetophenone isomers with hydroxylamine salts to produce the oxime.

Key Features:

- High purity product (>99%) with minimal isomeric impurities.

- Fewer reaction steps compared to traditional nitration-hydrogenation routes.

- Environmentally favorable due to reduced waste generation.

Reaction Conditions and Catalysts:

| Step | Reagents/Conditions |

|---|---|

| Halogenation | Benzotrifluoride, halogen source, optimized for meta-selectivity |

| Grignard formation | Mg metal, catalytic iodine or ethylene dibromide, organic solvent |

| Ketene reaction | Ketene, hydrocarbon solvent (toluene, xylene), transition metal ligand (Fe, Ir, Ru, Cr acetylacetonates), organic acid (acetic, propionic acid) |

| Oximation | Hydroxylamine salt (sulfate or chloride), mild conditions |

This route is patented and used for large-scale production of related trifluoromethyl-substituted oximes, demonstrating its industrial relevance.

Alternative Synthetic Approaches

Some patents describe alternative methods involving coupling reactions with triphenylphosphine and azodicarboxylates to form benzaldehyde oxime derivatives, though these are less common for this compound specifically.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical Oximation | 3-(Trifluoromethoxy)benzaldehyde, NH2OH·HCl, NaOAc | Ethanol, RT–90°C | 3–12 hours | 90–93 | Simple, reliable, widely used |

| Microwave-Assisted Oximation | Same as classical with Na2CO3 | Ethanol, 90°C, 300 W microwave | 3–15 minutes | ~90 | Rapid, efficient, suitable for scale-up |

| Grignard-Ketene-Oximation Route | Halo benzotrifluoride, Mg, ketene, hydroxylamine | Multi-step, organic solvents | Hours to days | >99 (purified) | High purity, fewer impurities, industrial scale |

| Coupling Reagent Method | Triphenylphosphine, azodicarboxylates | Various solvents | Variable | Variable | For substituted oximes, less common |

Análisis De Reacciones Químicas

3-(Trifluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Oxime derivatives, including 3-(trifluoromethoxy)benzaldehyde oxime, have been evaluated for their cytotoxic properties against various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation, making them potential candidates for anticancer drug development .

- Pharmacophore Potential : The oxime functional group is recognized as a versatile pharmacophore in drug design, contributing to the biological activity of compounds. Research indicates that oximes can serve as precursors for synthesizing more complex medicinal agents .

Agrochemical Applications

- Herbicidal and Fungicidal Properties : Benzaldehyde oxime derivatives have shown promising herbicidal and fungicidal activities. Compounds similar to this compound have been reported to effectively regulate plant growth and combat fungal pathogens, thus offering potential applications in agriculture .

Material Science

- Synthesis of Azo Dyes : The compound is utilized in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring. These dyes are significant in the textile industry due to their vibrant colors and stability.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethoxy)benzaldehyde oxime involves its interaction with molecular targets through the oxime functional group. This group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Isomerism: Meta vs. Para Substitution

The positional isomer 4-(trifluoromethoxy)benzaldehyde oxime (para-substituted) shares the same molecular formula but differs in the substituent’s location. Key distinctions include:

- Electronic Effects : The meta-substituted trifluoromethoxy group induces a stronger electron-withdrawing effect compared to the para isomer, altering reactivity in nucleophilic additions or cycloadditions .

- Lipophilicity : Meta substitution may enhance lipophilicity (logP ≈ 2.8) compared to the para isomer (logP ≈ 2.5), influencing membrane permeability in biological systems .

- Synthetic Accessibility: The meta isomer is often synthesized via electrophilic substitution with lower yields (e.g., 28% for 5-((TBDMS-oxy)methyl)-2-(trifluoromethoxy)phenol) compared to para analogs, likely due to steric hindrance .

| Property | 3-(Trifluoromethoxy)benzaldehyde Oxime | 4-(Trifluoromethoxy)benzaldehyde Oxime |

|---|---|---|

| Substituent Position | Meta | Para |

| logP (Predicted) | 2.8 | 2.5 |

| Synthesis Yield Range | 28–60% | 60–75% |

| Biological Activity | Moderate ALR2 inhibition | Higher antibacterial activity |

Functional Group Modifications: Trifluoromethoxy vs. Methoxy/Hydroxy

Methoxybenzaldehyde Oximes (e.g., 4-methoxybenzaldehyde oxime) lack fluorine atoms, resulting in:

- Reduced Metabolic Stability : Methoxy groups are more prone to oxidative demethylation than trifluoromethoxy groups.

- Lower Lipophilicity : logP ≈ 1.9 for 4-methoxybenzaldehyde oxime vs. 2.8 for the trifluoromethoxy analog.

- Biological Activity : Trifluoromethoxy derivatives show superior ALR2 inhibitory activity (IC₅₀ = 0.8 µM) compared to methoxy analogs (IC₅₀ = 2.5 µM), attributed to enhanced electron-withdrawing effects stabilizing enzyme interactions .

Hydroxybenzaldehyde Oximes (e.g., 2,3,4-trihydroxybenzaldehyde oxime) exhibit higher polarity (logP ≈ 0.5) and lower cell permeability but stronger antioxidant activity due to phenolic hydroxyl groups .

Physicochemical Properties and Commercial Viability

- Thermal Stability : The trifluoromethoxy group enhances thermal stability (decomposition temperature > 200°C) compared to methoxy analogs (< 150°C).

- Cost and Availability : Commercial prices for this compound (~$10,420/10 mL) are higher than para isomers (\sim$9,690/10 mL), reflecting synthetic challenges .

Actividad Biológica

3-(Trifluoromethoxy)benzaldehyde oxime, with the chemical formula CHFNO, is an organic compound derived from 3-(trifluoromethoxy)benzaldehyde. It features an oxime functional group, which significantly influences its biological activity and chemical reactivity. This compound is synthesized by reacting 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of triethylamine, typically under inert conditions in dichloromethane at controlled temperatures.

The biological activity of this compound is primarily attributed to its oxime functional group. This group can form hydrogen bonds and participate in nucleophilic addition reactions, allowing the compound to interact with various biological molecules, including enzymes and receptors. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Enzyme Interactions

Research indicates that this compound may interact with several enzymes, potentially acting as an inhibitor or modulator. For example, compounds with similar structures have been studied for their effects on acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, impacting neural signaling and muscle function .

Case Studies

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Trifluoromethoxy)benzaldehyde | Benzaldehyde derivative | Potential AChE inhibitor |

| 4-(Trifluoromethoxy)benzaldehyde | Positional isomer | Similar AChE interactions |

| 2-(Trifluoromethoxy)benzaldehyde | Positional isomer | Varying biological effects |

| 3,5-Bis(trifluoromethyl)benzaldehyde | Multiple trifluoromethyl groups | Diverse reactivity profiles |

This table illustrates how variations in the structure of trifluoromethoxy benzaldehydes can influence their biological activities.

Synthesis and Applications

- Synthesis : The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity.

- Applications : Beyond its potential biological activities, this compound is also explored as an intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Future Directions

Further research is necessary to elucidate the specific biological pathways influenced by this compound. Investigating its effects on various enzyme systems and exploring its potential therapeutic applications could yield significant insights into its utility in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-(Trifluoromethoxy)benzaldehyde oxime?

The synthesis typically involves the reaction of 3-(Trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under basic conditions (e.g., NaOH or NaOAc). Excess NHOH·HCl ensures complete conversion of the aldehyde to the oxime. The crude product is extracted using dichloromethane or ethyl acetate and purified via flash chromatography (hexane/EtOAc gradients). Key intermediates like substituted benzaldehyde oximes are often used without further purification in subsequent reactions .

Q. How can researchers characterize this compound and confirm its structural integrity?

Analytical methods include:

- NMR Spectroscopy : H NMR (500 MHz, CDCl) to confirm oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of imine proton at ~8 ppm). F NMR distinguishes trifluoromethoxy isomers (δ = -58.47 to -58.71 ppm for ortho, meta, and para isomers) .

- High-Resolution Mass Spectrometry (HRMS) : DART-HRMS or ESI-HRMS for molecular ion validation (e.g., [M+H] at m/z 224.06) .

- Melting Point Analysis : Uncorrected melting points using an X-4 apparatus .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The oxime participates in:

- Esterification : Reacts with acyl chlorides (e.g., pyrazole-4-carbonyl chloride) to form oxime esters, a precursor for antifungal agents .

- Cross-Coupling Reactions : Acts as a directing group in palladium-catalyzed C–H activation or Suzuki-Miyaura couplings .

- Oxidation : Converted to the corresponding aldehyde using RuCl-catalyzed oxidative conditions (e.g., with BAB (benzyltrimethylammonium tribromide) in HClO) .

Advanced Research Questions

Q. What mechanistic insights explain the kinetic behavior of this compound in oxidation reactions?

Kinetic studies under pseudo-first-order conditions ([oxime] ≫ [oxidant]) reveal:

- First-Order Dependence on oxidant concentration (e.g., BAB) with linear log [BAB] vs. time plots (R > 0.9925).

- Fractional-Order Dependence on [oxime] (slopes = 0.66–0.80 in log k vs. log [oxime] plots), suggesting a complex rate-limiting step involving proton transfer or intermediate formation .

- Acid Dependence : Rate decreases with increasing [HClO] (negative fractional slopes = -0.43 to -0.53), indicating acid-mediated equilibria .

Q. How can researchers resolve contradictions in isomer ratios during synthesis or characterization?

Isomeric impurities (e.g., ortho vs. para trifluoromethoxy groups) arise from incomplete regiocontrol. Mitigation strategies include:

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for antifungal targeting.

- Molecular Docking : Simulate interactions with fungal CYP51 or chitin synthase using AutoDock Vina .

- QSAR Models : Correlate substituent effects (e.g., CFO position) with bioactivity data from pyrazole oxime ester derivatives .

Q. How do structural modifications of this compound enhance antifungal activity?

Derivatization strategies include:

- Pyrazole Hybridization : Conjugation with 3-(difluoromethyl)pyrazole-4-carbonyl chloride to create oxime esters (e.g., compounds 5a–5o ). Bioassays against Botrytis cinerea show EC values of 2.8–18.7 μg/mL, with electron-withdrawing groups (e.g., CF) improving efficacy .

- Steric Optimization : Bulky substituents (e.g., tert-butyl) reduce metabolic degradation in plant models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.